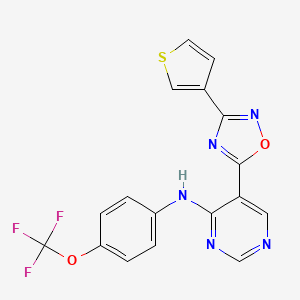

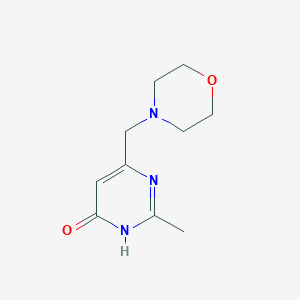

![molecular formula C24H28N6O2S B2562317 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207030-90-7](/img/structure/B2562317.png)

4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that includes several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a phenylpiperazinyl group, and a butyl group. These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or forming a new ring. The exact method would depend on the specific properties of the starting materials and the desired product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This compound, like all organic molecules, can undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These can be determined through a variety of laboratory tests .科学的研究の応用

Synthesis and Antitumor Activity

An Unexpected Dimroth Rearrangement in Synthesis : The synthesis of annelated thieno[2,3-e][1,2,3]triazolo[4,3-a]pyrimidine derivatives through an unusual Dimroth rearrangement has demonstrated significant antitumor activity. These derivatives, particularly one with N-[2-(1H-imidazol-4-yl)ethyl]-4-(3-phenyl-10-oxo-4,10-dihydrobenzothieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidin-4-yl)butanamide structure, showed potent antiproliferative effects in nanomolar concentration ranges against a panel of 60 human tumor cell lines, while exhibiting low toxicity in vivo. This highlights their potential as cancer therapeutic agents (Lauria et al., 2013).

Heterocyclic Compound Synthesis with Antimicrobial Properties

Microwave-Assisted Synthesis of Heterocycles : The use of microwave irradiation facilitated the synthesis of novel trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles starting from 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione. These compounds exhibit potential as antimicrobial agents, contributing to the development of new therapeutic options for infectious diseases (Shaaban, 2008).

Novel Compounds with Serotonin Receptor Antagonism

Serotonin 5-HT6 Receptor Antagonists : A study on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their high affinity and selectivity as 5-HT6 receptor ligands. These compounds, especially 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, have shown promising results in inhibiting the functional cellular responses to serotonin, indicating their potential in therapeutic applications targeting serotonin receptors (Ivachtchenko et al., 2010).

作用機序

Target of Action

The primary targets of 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one interacts with its targets, AChE and BChE, by establishing important interactions with the main residues of these enzymes . This interaction inhibits the activity of these enzymes, leading to an increase in acetylcholine levels .

Biochemical Pathways

By inhibiting AChE and BChE, 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one affects the cholinergic pathway . This leads to an increase in acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

Drug-likeness/adme/toxicity profile prediction of similar compounds suggests that these compounds can be drug candidates and have appropriate properties in terms of adme and toxicity .

Result of Action

The molecular and cellular effects of 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one’s action result in an increase in acetylcholine levels . This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-butyl-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2S/c1-2-3-12-29-23(32)22-19(11-17-33-22)30-20(25-26-24(29)30)9-10-21(31)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-8,11,17H,2-3,9-10,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMJTKHJZXRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

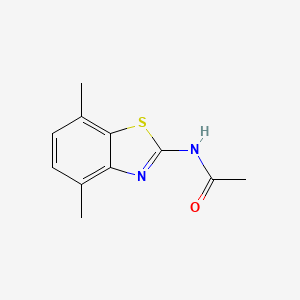

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)

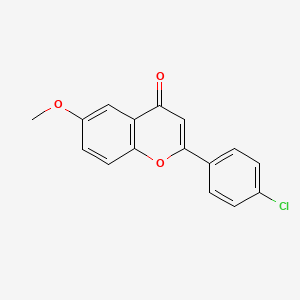

![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)

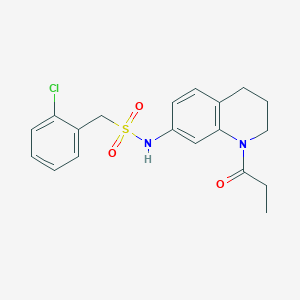

![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)

![6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2562244.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)